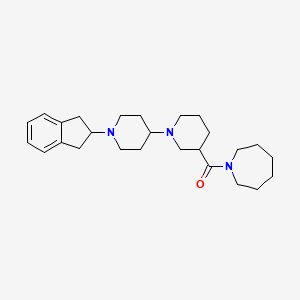![molecular formula C14H20N2O2 B6132917 N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide (DPP) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. DPP is a derivative of the synthetic opioid fentanyl and has been shown to have analgesic properties. In
Mecanismo De Acción
The exact mechanism of action of N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide is not fully understood, but it is believed to act on the mu-opioid receptor in the brain and spinal cord. This receptor is involved in the perception of pain and is the target of many opioid analgesics. N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has been shown to have a high affinity for this receptor, which may explain its potent analgesic effects.
Biochemical and Physiological Effects
N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has been shown to have several biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has been found to have a low potential for abuse and addiction, which is a significant advantage over other opioid analgesics. N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has also been shown to have a relatively long half-life, which may make it useful for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent analgesic and anti-inflammatory effects. However, N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide also has some limitations. It has a relatively short shelf life and can degrade over time, which may affect its potency. Additionally, N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
For research on N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide include the development of new analogs, investigation of its safety and efficacy in humans, and exploration of its potential applications in the treatment of other conditions.
Métodos De Síntesis
The synthesis of N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide involves the condensation of 4-propionylaminobenzaldehyde and N,N-dimethyl-3-aminopropiophenone in the presence of acetic anhydride and pyridine. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain pure N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One study found that N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide had potent analgesic effects in animal models of pain, with a potency similar to that of morphine. Another study found that N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide was effective in reducing inflammation in a mouse model of arthritis. Additionally, N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide has been shown to have potential applications in cancer treatment, as it has been found to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
N,N-dimethyl-3-[4-(propanoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-13(17)15-12-8-5-11(6-9-12)7-10-14(18)16(2)3/h5-6,8-9H,4,7,10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBGXZZWXISQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(3-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6132834.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6132840.png)

![N-(4-fluorophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6132860.png)
![2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B6132869.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6132875.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B6132877.png)
![1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone](/img/structure/B6132880.png)
![N-{1-[(2,4-dimethylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6132886.png)
![2-[4-[(2'-methyl-4-biphenylyl)methyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6132893.png)
![2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6132907.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)